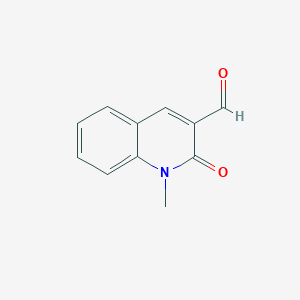

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

概要

説明

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative known for its diverse applications in medicinal chemistry and material science. Quinoline derivatives are recognized for their biological activities, including antimicrobial, anticancer, and antimalarial properties . This compound, in particular, has garnered attention for its potential in various scientific research fields.

準備方法

The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with appropriate reagents. One common method includes the reaction of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with methylating agents under controlled conditions . Industrial production methods often employ green and efficient synthetic methodologies to ensure high yields and purity .

化学反応の分析

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can yield 1-methyl-2-hydroxy-1,2-dihydroquinoline-3-carbaldehyde.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group, forming various substituted derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and hydrazines . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Development

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde serves as a crucial intermediate in synthesizing various pharmaceutical agents. Its derivatives have shown promise in targeting neurological disorders, enhancing drug efficacy through improved pharmacological profiles. For instance, studies have indicated that modifications to this compound can yield potent agents against conditions such as Alzheimer’s and Parkinson’s diseases .

Fluorescent Probes

This compound is employed in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity. The ability to track biological interactions at the molecular level has made it invaluable in cell biology and drug discovery .

Organic Synthesis

As a building block in organic synthesis, this compound facilitates the development of complex molecules used in materials science and nanotechnology. Its reactivity allows for various functionalizations, making it suitable for synthesizing novel compounds with desired properties .

Antimicrobial Agents

Research indicates that this compound has potential in formulating new antimicrobial agents. It addresses the urgent need for effective treatments against resistant bacterial strains. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria .

Research in Chemical Biology

In chemical biology, this compound is utilized to explore enzyme inhibition and receptor interactions. This research contributes to a deeper understanding of biochemical pathways and the development of targeted therapies for various diseases .

Table 1: Summary of Applications and Findings

Detailed Case Studies

Anticancer Activity : A study evaluated the anticancer potential of derivatives of this compound against various cancer cell lines. The results indicated IC50 values significantly lower than standard treatments like doxorubicin, suggesting strong anticancer activity attributed to apoptosis induction through kinase inhibition .

Antimicrobial Studies : In vitro studies demonstrated that synthesized derivatives exhibited potent antimicrobial properties against both Gram-positive (e.g., Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli). The structure–activity relationship (SAR) analysis revealed that specific substituents on the phenyl ring enhanced antibacterial efficacy .

作用機序

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with various molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine, thereby increasing its concentration in the synaptic cleft . This mechanism is crucial in the treatment of neurodegenerative diseases like Alzheimer’s .

類似化合物との比較

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be compared with other quinoline derivatives such as:

2-Oxo-1,2-dihydroquinoline-3-carboxamides: Known for their potent acetylcholinesterase inhibitory activity.

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Exhibits similar biological activities but with different substitution patterns.

Quinoline-copper complexes: These compounds show significant anticancer and antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article delves into its synthesis, biological activities, and potential therapeutic applications, supported by data tables and research findings.

1. Chemical Structure and Synthesis

The compound features a unique structure that combines a quinoline core with an aldehyde functional group. It can be synthesized through various methods, often starting from simpler precursors such as anilines or substituted quinolines. A common synthetic route involves the condensation of 2-oxo-1,2-dihydroquinoline with appropriate aldehydes or other electrophiles.

Key Synthetic Steps:

- Condensation Reaction: The primary method involves the reaction of 1-methyl-2-oxo-1,2-dihydroquinoline with an aldehyde under acidic or basic conditions.

- Purification: The product is typically purified using recrystallization or chromatography techniques.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity (Zone of Inhibition in mm) |

|---|---|

| Bacillus cereus | 15 |

| Escherichia coli | 18 |

| Aspergillus flavus | 12 |

| Mycobacterium tuberculosis | Active against H37Rv strain |

Anticancer Potential

Research indicates that this compound exhibits anticancer properties by inhibiting various kinases involved in cell proliferation and survival pathways. Notably, it has been shown to inhibit Pim-1 kinase, which is implicated in several cancer types.

Case Study: Inhibition of Pim-1 Kinase

A study utilizing surface plasmon resonance revealed that this compound effectively inhibits the binding of Pim-1 kinase to its substrates, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It has been evaluated for its ability to reduce inflammation markers in vitro.

3. Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives like this compound is significantly influenced by structural modifications. Research shows that variations in the substituents on the quinoline ring can enhance or diminish biological activity.

Table 2: Structure-Activity Relationships

| Substituent | Effect on Activity |

|---|---|

| Methyl | Increased antimicrobial potency |

| Hydroxyl | Enhanced anticancer activity |

| Halogen | Improved binding affinity to kinases |

4. Conclusion and Future Directions

The biological activity of this compound underscores its potential as a versatile therapeutic agent. Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity across various applications, including cancer therapy and infectious disease treatment.

Future studies should focus on:

- In vivo evaluations to confirm efficacy and safety.

- Mechanistic studies to elucidate pathways affected by this compound.

- Development of analogs with improved pharmacological profiles.

特性

IUPAC Name |

1-methyl-2-oxoquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-12-10-5-3-2-4-8(10)6-9(7-13)11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJCCKYFFMSHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C(C1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406782 | |

| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67735-60-8 | |

| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the context of the research article?

A1: The research article highlights the use of this compound as a starting material for synthesizing quinolone-substituted indolyl-4H-chromenes. [] These compounds are considered biologically relevant and potentially valuable in pharmaceutical research. The study focuses on a novel, green, and efficient method for this synthesis, utilizing L-proline as a catalyst and water as a solvent. This approach offers several advantages, including high yields, short reaction times, and environmentally friendly conditions.

Q2: Could you elaborate on the green chemistry aspects of using this compound in this specific synthesis?

A2: The research emphasizes the green chemistry principles applied in this synthesis. [] Utilizing L-proline, a naturally occurring amino acid, as a catalyst, and water as a solvent significantly reduces the environmental impact compared to traditional synthetic methods that often rely on toxic solvents and reagents. This approach aligns with the principles of green chemistry, promoting sustainable and environmentally benign practices in chemical synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。